molecular formula C12H19F3N4O B11743082 [2-(morpholin-4-yl)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1855945-74-2

[2-(morpholin-4-yl)ethyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11743082
CAS No.: 1855945-74-2
M. Wt: 292.30 g/mol
InChI Key: SUVOOPHPPISNEV-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a morpholine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of 2-(morpholin-4-yl)ethanol with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired amine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(piperidin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(morpholin-4-yl)ethyl-1H-imidazol-4-yl]methyl})amine

Uniqueness

The uniqueness of 2-(morpholin-4-yl)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.

Properties

CAS No.

1855945-74-2

Molecular Formula

C12H19F3N4O

Molecular Weight

292.30 g/mol

IUPAC Name

2-morpholin-4-yl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C12H19F3N4O/c13-12(14,15)10-19-9-11(8-17-19)7-16-1-2-18-3-5-20-6-4-18/h8-9,16H,1-7,10H2

InChI Key

SUVOOPHPPISNEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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